molecular formula C17H18N2O4S B2353861 phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate CAS No. 941882-71-9

phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate

Cat. No.: B2353861
CAS No.: 941882-71-9
M. Wt: 346.4
InChI Key: SSZYUVKZSCFXBD-UHFFFAOYSA-N
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Description

Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate: . Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate typically involves the reaction of phenyl isocyanate with 1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form this compound oxide.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: : Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives of this compound.

Scientific Research Applications

Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : The compound may have potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: : It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate can be compared with other similar compounds, such as:

  • Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-5-yl)carbamate

  • Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate

  • Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)carbamate

These compounds share similar structural features but differ in the position of the substituents on the quinoline ring, leading to variations in their chemical properties and biological activities.

Biological Activity

Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core fused with a methylsulfonyl group, which is known to enhance solubility and biological activity. The structural formula can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibitory studies reveal that it acts as a selective inhibitor for MAO-B, which is implicated in Parkinson's disease.
  • Antioxidant Activity : It also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage induced by neurotoxins, potentially through the modulation of neuroinflammatory pathways.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Using Vero cells (African green monkey kidney epithelial cells), this compound demonstrated low toxicity at concentrations up to 100 μg/mL. Cell viability assays indicated that more than 80% of cells remained viable at this concentration, suggesting a favorable safety profile for further development .
Concentration (μg/mL)Cell Viability (%)
1095
5085
10080

Enzyme Inhibition Studies

The compound's inhibitory effects on MAO-B were quantified with an IC50 value of approximately 0.51 μM, indicating potent activity compared to other known inhibitors .

EnzymeIC50 (μM)Selectivity Index
MAO-B0.51>78.4
AChE>10-
BChE7.00-

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In animal models of Parkinson's disease, administration of the compound resulted in reduced motor deficits and improved dopamine levels in the striatum.
  • Cognitive Enhancement : In studies focused on cognitive decline, the compound showed promise in enhancing memory retention and learning capabilities in aged rats.

Properties

IUPAC Name

phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24(21,22)19-11-5-6-13-12-14(9-10-16(13)19)18-17(20)23-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYUVKZSCFXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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